molecular formula C14H11F15O3 B101896 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate CAS No. 16083-81-1

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

Cat. No. B101896
CAS RN: 16083-81-1
M. Wt: 512.21 g/mol
InChI Key: RPDBRTLKDYJCCE-UHFFFAOYSA-N
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Description

The compound "3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate" is a fluorinated methacrylate that is not directly mentioned in the provided papers. However, the papers do discuss various perfluoroalkyl methacrylates and their polymerization, which can provide insights into the synthesis, properties, and potential applications of similar compounds .

Synthesis Analysis

The synthesis of perfluoroalkyl methacrylates typically involves the reaction of perfluoroalcohols with methacryloyl chloride . Anionic polymerization is a common method used to polymerize these methacrylates, as seen in the synthesis of well-defined ABC triblock copolymers containing hydrophilic, hydrophobic, and perfluoroalkyl groups . The process is carried out at low temperatures in the presence of lithium chloride to obtain polymers with narrow molecular weight distributions .

Molecular Structure Analysis

The molecular structure of perfluoroalkyl methacrylates is characterized by the presence of a perfluoroalkyl group attached to a methacrylate backbone. This structure imparts unique properties to the polymers, such as hydrophobicity and the ability to form micelles in selective solvents . The presence of the perfluoroalkyl group can also affect the surface properties of the polymer films, as confirmed by contact angle and X-ray photoelectron spectroscopic measurements .

Chemical Reactions Analysis

Perfluoroalkyl methacrylates can undergo various chemical reactions, including anionic polymerization to form homopolymers or copolymers . The polymerization can be initiated by compounds such as 1,1-diphenyl-3-methylpentyllithium and can be terminated with agents like carbon dioxide for the synthesis of α-hydroxy-ω-carboxy-poly(methyl methacrylate) . The protective groups on the monomers can be hydrolyzed to yield the corresponding hydrophilic polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkyl methacrylate polymers are influenced by their molecular structure. These polymers exhibit excellent water repellency, as indicated by high contact angles on polymer films . The fluorinated segments contribute to the hydrophobic nature of the polymers, while the methacrylate backbone allows for the formation of well-defined structures with predictable molecular weights and narrow molecular weight distributions . The polymers' solubility and surface properties can be tailored by adjusting the monomer composition and the sequence of segments in the block copolymers .

Scientific Research Applications

Polymer Synthesis and Coating Applications

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate has been extensively studied in the synthesis of fluorinated methacrylic polymers and copolymers. These polymers exhibit exceptional water repellency, making them ideal for creating tough polymer films with high contact angles, a characteristic crucial for various coating applications. Studies have shown that these polymers can be obtained through radical polymerization, leading to products with unique properties suitable for surface coating technologies (Hayakawa et al., 1998).

Surface Properties and Repellency

The surface properties of novel fluorine-containing homopolymers and copolymers derived from this methacrylate have been a subject of research. These studies highlight the material's excellent repellency properties, making it superior to other polymers containing different perfluorinated moieties. This attribute is particularly significant in applications where high water and oil repellency are desired, such as in specialized coatings (Sha et al., 2015).

Lithography and Polymerization

In lithography, the introduction of fluorinated monomer units like 3-(perfluoro-3-methylbutyl)-2-hydroxypropyl methacrylate into copolymer systems has been reported to improve the performance of negative resist in F2 lithography. This includes enhancing the dry-etching resistance of the resist, a key factor in modern lithographic processes (Uetani et al., 2001).

Functionalization and Surface Modification

The methacrylate has been used in the functionalization of surfaces, such as in the fluorination of poly(methyl methacrylate) (PMMA) surfaces. This process significantly increases the hydrophobicity of the surface, thus lowering the surface free energy and imparting antifouling properties. This simple fluorination method opens up new possibilities for creating materials with improved antithrombogenic or antifingerprint properties (Tokuda et al., 2015).

Advanced Material Applications

Additionally, the unique chemical structure of this methacrylate has facilitated its use in advanced material applications. This includes the development of novel polymers with tailored properties for specific industrial needs, such as enhanced thermal stability and adjustable surface characteristics (Zhang et al., 2018).

properties

IUPAC Name

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F15O3/c1-5(2)7(31)32-4-6(30)3-8(15,16)10(18,19)12(22,23)11(20,21)9(17,13(24,25)26)14(27,28)29/h6,30H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDBRTLKDYJCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F15O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379904
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

CAS RN

16083-81-1
Record name 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16083-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gauthier - 2023 - search.proquest.com
The ubiquity of per-and polyfluorinated alkyl substances (PFAS) in the environment is a global concern. As a result of an ever-expanding number of fluorinated compounds, the existing …
Number of citations: 2 search.proquest.com

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